REACTION_CXSMILES
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[CH3:1]I.[OH-].[K+].[N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][CH:6]=1>C(O)C.O>[CH3:1][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[N:7]=[CH:6]1 |f:1.2|
|
Name
|
|
Quantity
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14.1 g
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Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 6 hours
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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was then cooled
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Type
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EXTRACTION
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Details
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The mixture was extracted three times with chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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the combined chloroform extracts were dried
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the oily residue was chromatographed over neutral alumina
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Type
|
WASH
|
Details
|
Elution with chloroform
|
Name
|
|
Type
|
product
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Smiles
|
CN1C=NC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |